Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate, with the CAS number 147118-35-2, is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound falls under the category of phosphoranylidene derivatives, which are often utilized in various chemical syntheses and biological applications, particularly in drug development.
The compound can be synthesized from several starting materials, including 3-(tert-butyldimethylsilyloxy)glutaric anhydride and triphenylphosphine. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antihyperlipidemics.
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate is classified as a phosphoranylidene derivative and is part of a broader category of organosilicon compounds due to the presence of the tert-butyldimethylsilyl group. Its molecular formula is C31H39O4PSi, with a molecular weight of approximately 534.70 g/mol.
The synthesis of methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate typically involves several steps:
The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity. Typical solvents used include dichloromethane or tetrahydrofuran, and reactions are often carried out under inert atmospheres to prevent moisture interference.
The molecular structure of methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate features a hexanoate backbone with a tert-butyldimethylsilyl ether group and a triphenylphosphoranylidene moiety.
COC(=O)C[C@@H](CC(=O)C=P(c1ccccc1)(c2ccccc2)c3ccccc3)O[Si](C)(C)C(C)(C)C
InChI=1S/C31H39O4PSi/c1-31(2,3)37(5,6)35-26(23-30(33)34-4)22-25(32)24-36(27-16-10-7-11-17-27,28-18-12-8-13-19-28)29-20-14-9-15-21-29/h7-21,24,26H,22-23H2,1-6H3/t26-/m1/s1
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent polarity and temperature, which affect reaction kinetics and mechanisms.
The mechanism of action for methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate primarily revolves around its role as an intermediate in synthetic pathways for pharmaceuticals.
While specific biological data on this compound may be limited, its structural similarities to known pharmacophores suggest potential applications in drug design.
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate typically appears as a light yellow powder or crystalline solid.
Key chemical properties include:
Additional properties such as logP (partition coefficient), pKa (acid dissociation constant), and specific reactivity profiles are essential for understanding its behavior in different environments.
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-oxo-6-(triphenylphosphoranylidene)hexanoate has several notable applications:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3